m-PEG12-Boc
Description
Contextualization within Polyethylene (B3416737) Glycol (PEG) Chemistry and Applications
Polyethylene glycol (PEG) is a versatile, water-soluble polymer with a wide range of applications in medicine, cosmetics, and industry. alfa-chemistry.comwikipedia.orgekb.eg It is known for its biocompatibility, lack of toxicity, and ability to be chemically modified. scbt.combritannica.com The process of attaching PEG chains to molecules, known as PEGylation, is widely used to improve the properties of drugs and other biomolecules. ekb.egnih.gov
Overview of Monodisperse PEG Linkers in Research
Unlike traditional polydisperse PEGs, which consist of a mixture of molecules with varying chain lengths, monodisperse PEG linkers are pure compounds with a single, defined molecular weight. biochempeg.comadcreview.com This uniformity provides several advantages in research and drug development, including:
Improved Homogeneity: The use of monodisperse PEGs results in the production of homogeneous PEGylated products with a specific molecular weight, simplifying characterization and ensuring batch-to-batch consistency. adcreview.commolecularcloud.org
Reduced Steric Hindrance: The precise length of monodisperse linkers minimizes steric hindrance, which can be a problem with polydisperse PEGs in biological applications. biochempeg.comadcreview.com
Enhanced Efficacy: In drug development, monodisperse PEG linkers can increase a drug's solubility and molecular weight, potentially extending its half-life in the body. adcreview.com
Significance of Terminal Ester Functionality in PEG Architectures
The terminal functional groups on a PEG chain are crucial for its application, as they provide the sites for attachment to other molecules. nih.gov Ester functionalities, in particular, are significant in various PEG architectures. The presence of an ester group allows for the creation of biodegradable hydrogels and other materials. researchgate.net Additionally, reactive ester groups, such as N-hydroxysuccinimide (NHS) esters, are commonly used to couple PEGs with amine-containing molecules to form stable amide bonds. scbt.comnih.gov
Rationale for Utilizing m-PEG12-t-butyl ester in Advanced Chemical Systems
The specific characteristics of m-PEG12-t-butyl ester make it a highly strategic tool in the design of advanced chemical systems for research and therapeutic applications. scbt.com
Role of PEG Chain Length in Molecular Design
The length of the PEG chain is a critical factor in the design of PEGylated molecules as it directly influences their physical and biological properties. rsc.orgacs.org A longer PEG chain can provide a greater "stealth" effect, shielding the attached molecule from the immune system and prolonging its circulation time in the body. nih.gov However, an excessively long chain can also hinder the interaction of the molecule with its target. nih.gov The twelve ethylene (B1197577) glycol units in m-PEG12-t-butyl ester offer a balance, providing significant flexibility and reducing steric hindrance while allowing for efficient molecular interactions. scbt.com
Strategic Utility of the t-butyl Ester Protecting Group in Synthetic Schemes
The tert-butyl (t-butyl) ester group serves as a protecting group for the carboxylic acid functionality. acs.org This is particularly useful in multi-step chemical syntheses where the carboxylic acid needs to remain unreactive until a specific point. The t-butyl ester is stable under many reaction conditions but can be selectively removed, typically under acidic conditions, to reveal the free carboxylic acid. broadpharm.combroadpharm.com This allows for controlled functionalization and the creation of complex molecular architectures. broadpharm.com For instance, the deprotected carboxylic acid can then be reacted with primary amines in the presence of activating agents. broadpharm.com
Chemical and Physical Properties of m-PEG12-t-butyl ester
| Property | Value | Reference |
| Molecular Formula | C30H60O14 | bldpharm.com |
| Molecular Weight | 644.79 g/mol | bldpharm.com |
| Appearance | - | - |
| Solubility | Soluble in organic solvents such as DMSO, DCM, and DMF. The PEG chain increases solubility in aqueous media. | scbt.combroadpharm.com |
| Storage | Typically stored at -20°C. | broadpharm.combroadpharm.com |
Structure
2D Structure
Properties
Molecular Formula |
C30H60O14 |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H60O14/c1-30(2,3)44-29(31)5-6-33-9-10-35-13-14-37-17-18-39-21-22-41-25-26-43-28-27-42-24-23-40-20-19-38-16-15-36-12-11-34-8-7-32-4/h5-28H2,1-4H3 |
InChI Key |
HKJLYJJRQBGHNY-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-PEG12-t-butyl ester |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for M Peg12 T Butyl Ester and Its Precursors
De Novo Synthesis Approaches to Oligo(ethylene glycol) Chains
The creation of monodisperse, short-chain oligo(ethylene glycol)s, such as the dodecamer (12 units) required for m-PEG12-t-butyl ester, necessitates controlled, stepwise synthetic methods rather than the polymerization of ethylene (B1197577) oxide, which typically yields polydisperse mixtures. De novo synthesis provides precise control over the chain length and terminal functionalities.
A common and effective strategy is the iterative Williamson ether synthesis. This approach involves the sequential addition of ethylene glycol units using a protected monomer. Typically, a monoprotected ethylene glycol derivative, such as monobenzyl ether of ethylene glycol, is activated at its free hydroxyl group (e.g., by conversion to a tosylate or mesylate). This activated monomer is then reacted with the alkoxide of another protected ethylene glycol unit. Deprotection of the newly added unit reveals a new hydroxyl group, ready for the next iteration. This cycle is repeated until the desired chain length is achieved.
More recent advancements have focused on improving the efficiency of this iterative process. For instance, the use of base-labile protecting groups, such as the phenethyl group, allows for a more streamlined "one-pot" approach. beilstein-journals.orgbeilstein-journals.orgnih.gov In this method, the deprotection and subsequent coupling reaction can be carried out in the same reaction vessel, eliminating the need for isolation and purification of the intermediate products at each cycle. beilstein-journals.orgbeilstein-journals.orgnih.gov This not only simplifies the synthetic workflow but also significantly reduces the consumption of solvents and reagents, making the process more cost-effective and environmentally friendly. beilstein-journals.org Other protecting groups like the dimethoxytrityl (DMTr) group, benzyl, and silyl (B83357) groups have also been employed, though they often require separate deprotection and coupling steps in two pots. beilstein-journals.orgbeilstein-journals.org
The synthesis can proceed through various coupling strategies, including unidirectional iterative coupling, bidirectional iterative coupling, or chain doubling, where pre-synthesized shorter chains are coupled to rapidly increase the molecular weight. beilstein-journals.orgbeilstein-journals.org For example, a (PEG)4 unit can be reacted with a monomer to produce a (PEG)12 derivative. beilstein-journals.org
Esterification and Protection Strategies for Terminal Carboxylic Acids
The introduction of a carboxylic acid at one terminus of the m-PEG chain, protected as a t-butyl ester, is a crucial step in creating a heterobifunctional linker. The t-butyl group serves as an effective protecting group that can be selectively removed under acidic conditions without affecting other functionalities on the molecule.
Direct Synthesis of m-PEG12-t-butyl ester
The direct synthesis of m-PEG12-t-butyl ester can be achieved by reacting the corresponding m-PEG12-alcohol with a t-butyl haloacetate, such as t-butyl bromoacetate (B1195939) or t-butyl chloroacetate, in the presence of a strong base. google.comgoogle.com A common procedure involves azeotropically removing water from a solution of the m-PEG-OH in a solvent like toluene. google.com A strong base, such as potassium t-butoxide, is then added to form the alkoxide of the PEG alcohol. google.comgoogle.com Subsequent addition of the t-butyl haloacetate leads to the formation of the t-butyl ester derivative. google.comgoogle.com This method has been successfully applied to m-PEGs of various molecular weights. google.com
Formation of Related PEG-t-butyl Esters with Varied Chain Lengths
The synthetic principles for creating m-PEG12-t-butyl ester are broadly applicable to the synthesis of related PEG-t-butyl esters with different chain lengths. For instance, m-PEG(5,000)-OH and m-PEG(12,000)-OH have been converted to their respective t-butyl esters using t-butyl bromoacetate and potassium t-butoxide. google.com Similarly, diol forms of polyethylene (B3416737) glycol can be reacted with t-butyl haloacetates to introduce t-butyl ester groups at both ends of the polymer chain. google.com
An alternative esterification method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method allows for the direct esterification of a PEG-carboxylic acid with t-butyl alcohol. orgsyn.org While effective, the rate of esterification can be influenced by steric hindrance, and the formation of N-acylurea byproducts can occur. orgsyn.org
Introduction of Complementary Reactive Functionalities at the Methoxyl End (m-PEG)
To enhance the utility of m-PEG-t-butyl esters as linkers, reactive functionalities can be introduced at the methoxy-terminated end. This allows for subsequent conjugation to other molecules of interest.
Synthesis of Mesylate (Ms) Activated m-PEG-t-butyl ester Analogs
The hydroxyl group of a PEG-t-butyl ester can be converted into a good leaving group, such as a mesylate, to facilitate nucleophilic substitution reactions. This is typically achieved by reacting the PEG-OH-t-butyl ester with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. smolecule.com The resulting mesylated compound, Ms-PEG-t-butyl ester, is a versatile intermediate. axispharm.combroadpharm.com The mesyl group can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups. axispharm.com This strategy has been employed for the synthesis of various mesylated PEG-t-butyl ester derivatives with different PEG chain lengths. broadpharm.combroadpharm.com
Incorporation of Azide (B81097) or Amino Groups for Subsequent Functionalization
The introduction of azide or amino groups at the terminus of a PEG-t-butyl ester provides handles for specific ligation chemistries, such as "click chemistry" or amidation.
Azide Functionalization: An azide group can be introduced by reacting a mesylated or tosylated PEG-t-butyl ester with sodium azide. This nucleophilic substitution reaction replaces the leaving group with the azide moiety. This method is a common strategy for producing azido-PEG-t-butyl esters. smolecule.com These azido-functionalized PEGs are valuable reagents for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are widely used in bioconjugation to form stable triazole linkages. smolecule.commedchemexpress.com
Amino Functionalization: An amino group can be introduced through several methods. One common approach is the reduction of an azide-functionalized PEG-t-butyl ester, for example, using triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation. Another method involves the Gabriel synthesis, where a phthalimide-protected PEG is synthesized and then deprotected to reveal the primary amine. Heterobifunctional amino-PEG-t-butyl esters are commercially available with various PEG chain lengths and are used for conjugation to carboxylic acids or activated esters. sigmaaldrich.combiochempeg.comsigmaaldrich.comamerigoscientific.com These compounds are valuable building blocks in the synthesis of more complex molecules, such as proteolysis-targeting chimeras (PROTACs). sigmaaldrich.commedchemexpress.com
Below is a table summarizing the key synthetic transformations and reagents discussed:
| Transformation | Starting Material | Reagents | Product | Reference(s) |
| Williamson Ether Synthesis (Iterative) | Protected PEG-OH | Activated PEG monomer, Base | Longer Protected PEG-OH | beilstein-journals.org |
| One-Pot Deprotection/Coupling | Phenethyl-protected PEG-OH | KHMDS, Activated PEG monomer | Longer Phenethyl-protected PEG-OH | beilstein-journals.org |
| t-Butyl Esterification | m-PEG-OH | t-Butyl bromoacetate, Potassium t-butoxide | m-PEG-t-butyl ester | google.comgoogle.com |
| Mesylation | PEG-OH-t-butyl ester | Methanesulfonyl chloride, Triethylamine | Ms-PEG-t-butyl ester | smolecule.com |
| Azide Introduction | Ms-PEG-t-butyl ester | Sodium azide | Azido-PEG-t-butyl ester | smolecule.com |
| Amine Introduction (from Azide) | Azido-PEG-t-butyl ester | Reducing agent (e.g., PPh3) | Amino-PEG-t-butyl ester | medchemexpress.com |
Controlled Deprotection Chemistry of the t-butyl Ester
Acid-Mediated Cleavage Mechanisms
The most prevalent method for the deprotection of t-butyl esters is acid-mediated hydrolysis. lookchem.com Strong acids like trifluoroacetic acid (TFA) are frequently employed, often in a co-solvent such as dichloromethane (B109758) (DCM). rsc.orgnih.gov The mechanism relies on the exceptional stability of the tertiary carbocation that is formed as a leaving group.
The cleavage process is initiated by the protonation of the carbonyl oxygen of the ester by the acid (e.g., TFA). echemi.comcommonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the C-O single bond between the oxygen and the t-butyl group cleaves, releasing a stable tertiary t-butyl carbocation and the free carboxylic acid. commonorganicchemistry.com This step is the driving force of the reaction.
Once formed, the t-butyl carbocation can undergo several potential reactions:
Elimination: The cation can be deprotonated, often by the conjugate base of the acid used (e.g., trifluoroacetate (B77799) anion), to form isobutylene (B52900) gas. echemi.comstackexchange.com This regenerates the acid, allowing it to function catalytically. echemi.com
Trapping by the Acid: The cation can be trapped by the trifluoroacetate anion to form t-butyl trifluoroacetate as a byproduct. nih.gov
Alkylation: The highly reactive t-butyl carbocation or the resulting t-butyl trifluoroacetate can act as an alkylating agent, potentially leading to side reactions with nucleophilic residues (like methionine or tryptophan in peptides) in the substrate. nih.gov The use of "scavengers" such as triisopropylsilane (B1312306) (TIS) or water can help to trap the carbocation and prevent these unwanted side reactions. sigmaaldrich.com
The general mechanism using TFA is summarized below:
| Step | Description | Key Intermediates/Products |
| 1. Protonation | The carbonyl oxygen of the t-butyl ester is protonated by trifluoroacetic acid (TFA). | Protonated ester |
| 2. Cleavage | The C-O bond cleaves, releasing the stable t-butyl carbocation and the free carboxylic acid. | t-butyl carbocation, Carboxylic acid (deprotected PEG linker) |
| 3. Cation Fate | The t-butyl carbocation is neutralized. | Isobutylene, t-butyl trifluoroacetate |
A typical laboratory procedure involves dissolving the t-butyl ester substrate in a 1:1 mixture of dichloromethane and TFA and stirring at room temperature for several hours to ensure complete cleavage. rsc.org
Selective Deprotection Protocols in Multi-functionalized Constructs
In the synthesis of complex molecules like PROTACs or peptides, multiple protecting groups are often used. medchemexpress.com Achieving selective deprotection of a t-butyl ester while leaving other acid-labile groups intact is a significant chemical challenge. lookchem.com The harshness of strong acids like neat TFA can lead to the undesired cleavage of other protecting groups such as tert-butoxycarbonyl (Boc), trityl (Trt), or certain ethers. lookchem.comresearchgate.netsigmaaldrich.com To address this, milder and more selective methods have been developed.
Lewis Acid Catalysis: Zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively cleave t-butyl esters in the presence of certain other acid-sensitive groups. researchgate.netsigmaaldrich.com Studies have demonstrated that while N-Boc and N-trityl groups are often labile under these conditions, PhF (9-(9-phenylfluorenyl)) protected amines remain intact, allowing for the preparation of N-(PhF)amino acids from their t-butyl esters. sigmaaldrich.com However, the presence of Lewis basic functional groups, such as alcohols and amides, in the substrate can inhibit the reaction's effectiveness. researchgate.net
Silica (B1680970) Gel-Promoted Cleavage: A notably mild method involves refluxing the t-butyl ester with standard flash chromatography-grade silica gel in a non-polar solvent like toluene. lookchem.com This heterogeneous system effectively cleaves t-butyl esters while leaving other sensitive groups untouched. The selectivity of this method is a key advantage. For instance, it allows for the cleavage of t-butyl esters in the presence of t-butyl ethers and trimethylsilylethyl (TMSE) esters. lookchem.com The reaction is believed to be catalyzed by the acidic silanol (B1196071) groups on the surface of the silica gel.
The table below, adapted from research findings, illustrates the selectivity of silica gel-promoted deprotection on a multifunctional substrate. lookchem.com
| Substrate | Product(s) | Ratio | Total Yield |
| Fully protected serine derivative (with N-Fmoc, O-t-butyl, and t-butyl ester groups) | Mono-deprotected (carboxyl) and Bis-deprotected (carboxyl and hydroxyl) | 9:1 | 84% |
In this example, the t-butyl ester is cleaved much more readily than the t-butyl ether, demonstrating the protocol's selectivity. lookchem.com
Catalytic Radical Cation-Mediated Cleavage: More recent advancements include the use of catalytic systems under exceptionally mild conditions. One such protocol uses the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with a silane (B1218182) like triethylsilane. acs.orgorganic-chemistry.org This system catalytically facilitates the cleavage of the C−O bond in t-butyl esters, ethers, and carbamates without the need for strong acids or high temperatures. acs.org This method has demonstrated high chemoselectivity, for example, by selectively deprotecting a t-butyl ester to yield a mono-ester from a succinate (B1194679) derivative in a 95% isolated yield. acs.org
These selective protocols are vital for the modular synthesis of complex bioconjugates, where the m-PEG12-t-butyl ester linker must be deprotected at a specific stage without compromising the structural integrity of the rest of the molecule.
Advanced Characterization Techniques and Analytical Protocols for M Peg12 T Butyl Ester Constructs
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental in the analysis of m-PEG12-t-butyl ester constructs, offering detailed insights into their chemical structure and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of m-PEG12-t-butyl ester and its derivatives. nih.gov ¹H NMR, in particular, is instrumental in confirming the presence and chemical environment of protons within the molecule.
The tert-butyl group of the ester provides a distinct and intense signal in the ¹H NMR spectrum, which serves as a characteristic marker for this part of the molecule. nih.gov The repeating ethylene (B1197577) glycol units of the PEG chain produce a characteristic set of signals, and the methoxy (B1213986) group at the terminus also has a unique chemical shift. By analyzing the integration and splitting patterns of these signals, the structural integrity of the m-PEG12-t-butyl ester can be verified.
For instance, in the ¹H-NMR spectrum of a related compound, tert-butyl 1-(3,5-bis(5-(biotinylamino)pentanamido)phenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35,38-dodecaoxa-2-azahentetracontan-41-oate, specific proton signals corresponding to different parts of the molecule, including the PEG chain, were identified, confirming the successful synthesis. google.com The use of deuterated solvents like DMSO-d6 is common for acquiring NMR spectra of these compounds. google.com
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in m-PEG12-t-butyl ester. bmj.com This technique is based on the principle that chemical bonds absorb infrared radiation at specific frequencies, which correspond to the vibrational frequencies of those bonds.
The FTIR spectrum of m-PEG12-t-butyl ester is expected to show characteristic absorption bands for the C-O-C ether linkages of the polyethylene (B3416737) glycol chain, the C=O stretching of the ester group, and the C-H stretching of the alkyl groups. ucdavis.edu The presence and position of these bands provide qualitative confirmation of the compound's structure. For example, the carbonyl (C=O) functional group, which includes esters, typically shows a strong absorption peak in a specific region of the spectrum. ucdavis.edu
FTIR can be used to monitor the progress of reactions involving m-PEG12-t-butyl ester by observing the appearance or disappearance of specific functional group peaks. It is a rapid and sensitive method for confirming the presence of key chemical moieties within the molecule. researchgate.netnsf.gov
Mass Spectrometry for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and assessing the purity of m-PEG12-t-butyl ester and its conjugates. bmj.combroadpharm.comaxispharm.comunibo.it
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and large molecules like PEGylated compounds. broadpharm.comaxispharm.comunibo.it It allows for the accurate determination of the molecular weight of m-PEG12-t-butyl ester and its conjugates, confirming successful conjugation reactions. nih.gov
In the analysis of PEGylated biomolecules, ESI-MS can verify the covalent attachment of the PEG chain. nih.gov For example, after conjugating a PEG12-NHS ester to an amino-linked oligonucleotide, ESI-MS was used to confirm the structure of the resulting conjugate. nih.gov The observed mass-to-charge ratio (m/z) of the product in the mass spectrum provides direct evidence of the successful conjugation and the integrity of the molecule. bmj.com
The technique is also sensitive enough to detect the distribution of PEG chain lengths if a polydisperse PEG reagent is used, although m-PEG12-t-butyl ester is a monodisperse compound. enovatia.com
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another soft ionization technique that can be used for the analysis of m-PEG12-t-butyl ester and its larger conjugates. cd-bioparticles.net In MALDI-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.
MALDI-MS is particularly useful for analyzing high molecular weight compounds and complex mixtures. While specific data for m-PEG12-t-butyl ester using MALDI is not detailed in the provided context, it is a standard technique for the characterization of PEGylated molecules and would be applicable for verifying the molecular weight and purity of m-PEG12-t-butyl ester constructs, especially when conjugated to larger biomolecules.
Chromatographic Purity and Compositional Analysis
Chromatographic techniques are essential for assessing the purity of m-PEG12-t-butyl ester and analyzing the composition of reaction mixtures. broadpharm.comaxispharm.comunibo.itulisboa.pt
High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification and purity assessment of PEGylated compounds. nih.gov By using a suitable stationary phase (like a C18 column) and a mobile phase gradient, components of a mixture can be separated based on their hydrophobicity and other physicochemical properties. nih.gov
For instance, the purity of a synthesized compound was assessed by HPLC with a photodiode array (PDA) detector, which allows for the detection of compounds at specific wavelengths. nih.gov The retention time of the main peak and the absence of significant impurity peaks are indicative of the purity of the sample. In the synthesis of a related peptide conjugate, preparative RP-HPLC was used for purification, and analytical HPLC was used to determine the purity of the final product. bmj.com Similarly, the purification of PEGylated siRNA conjugates was achieved using HPLC, and the purity was confirmed by the resulting chromatogram. nih.gov
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of "m-PEG12-t-butyl ester" and its derivatives. Its high resolution and sensitivity make it ideal for monitoring the progress of conjugation reactions, identifying the formation of byproducts, and purifying the desired product to a high degree of homogeneity.
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for these types of molecules. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (commonly C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution.
Reaction Monitoring:
The progress of a reaction involving "m-PEG12-t-butyl ester," such as its conjugation to a peptide or small molecule, can be effectively monitored by HPLC. By taking aliquots of the reaction mixture at various time points, the consumption of the starting materials and the formation of the product can be tracked. For instance, in the synthesis of peptide-PEG conjugates, the appearance of a new peak with a different retention time from the parent peptide and the "m-PEG12-t-butyl ester" indicates the formation of the desired conjugate. nih.gov Similarly, the deprotection of the t-butyl ester group to yield the corresponding carboxylic acid can be monitored by the shift in retention time, as the carboxylic acid is more polar and will typically elute earlier than the ester.
Purification:
Preparative HPLC is a powerful method for isolating and purifying "m-PEG12-t-butyl ester" conjugates on a larger scale. gilson.com By scaling up the analytical method, it is possible to separate the desired conjugate from unreacted starting materials, excess PEGylating agent, and any side products. The fractions corresponding to the target peak are collected, and the solvent is removed to yield the purified product. The purity of the collected fractions can then be confirmed using analytical HPLC.
Below is a table summarizing typical HPLC conditions for the analysis and purification of "m-PEG12-t-butyl ester" and related constructs.
Table 1: Representative HPLC Parameters for m-PEG12-t-butyl ester Analysis
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size | Reversed-phase C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient of 5% to 95% B over 20-30 minutes rsc.org | Linear gradient optimized based on analytical run, e.g., 20% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min rsc.org | 15-20 mL/min |
| Detection | UV at 214 nm and 280 nm rsc.org | UV at 214 nm and 280 nm |
| Injection Volume | 5-20 µL | 0.5-5 mL, depending on concentration and column capacity |
| Column Temperature | Ambient to 45 °C | Ambient |
Gel Electrophoresis for Conjugate Assessment
Gel electrophoresis is a widely used technique for the qualitative assessment of macromolecular conjugates, including those derived from "m-PEG12-t-butyl ester." This method separates molecules based on their size, charge, and conformation as they migrate through a gel matrix under the influence of an electric field. For PEGylated molecules, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the most common approach.
The addition of a PEG chain to a molecule increases its hydrodynamic radius, which leads to a retarded migration through the gel matrix compared to the unconjugated species. google.comresearchgate.net This shift in mobility provides a clear visual confirmation of successful conjugation. The extent of PEGylation (i.e., the number of PEG chains attached) can also be inferred, as each additional PEG unit will further decrease the mobility of the conjugate. google.com
Staining Methods:
Since the PEG moiety itself does not stain well with traditional protein stains like Coomassie Brilliant Blue, specialized staining methods are often required for the visualization of PEGylated conjugates.
Barium Iodide Staining: This method is specific for PEG and allows for the direct visualization of PEGylated bands on the gel. nih.gov
Coomassie Brilliant Blue Staining: While less sensitive for the PEG portion, it can still be used to stain the protein or peptide part of the conjugate. A comparison with a non-PEGylated control can reveal the shift in molecular weight. google.com
Dual Staining: Gels can be stained first with a protein-specific stain and subsequently with a PEG-specific stain to confirm the presence of both moieties in the same band. nih.gov
Fluorescent Labeling: If the "m-PEG12-t-butyl ester" or the molecule to be conjugated is fluorescently labeled, the bands can be visualized under appropriate UV light.
The following table outlines a general protocol for assessing "m-PEG12-t-butyl ester" conjugates using SDS-PAGE.
Table 2: General Protocol for SDS-PAGE Analysis of m-PEG12-t-butyl ester Conjugates
| Step | Description |
| Gel Preparation | A polyacrylamide gel (e.g., 10-20% Tricine gel for small peptides or 4-12% Bis-Tris for larger molecules) is prepared or a pre-cast gel is used. researchgate.net |
| Sample Preparation | The conjugate sample, along with unconjugated controls, is mixed with a sample loading buffer containing SDS and a reducing agent (if disulfide bonds are present). The mixture is heated to denature the molecules. |
| Electrophoresis | The samples are loaded into the wells of the gel, and an electric field is applied. The molecules migrate through the gel towards the anode. |
| Staining | After electrophoresis, the gel is removed from the apparatus and stained using an appropriate method, such as barium iodide or Coomassie blue, to visualize the bands. google.comnih.gov |
| Analysis | The migration distance of the conjugate is compared to that of the unconjugated starting material and molecular weight markers to assess the success and extent of PEGylation. google.com |
Molecular Design Principles and Chemical Reactivity of M Peg12 T Butyl Ester
Reactivity of the t-butyl Ester for Carboxylic Acid Generation
The t-butyl ester group serves as a protecting group for a carboxylic acid functionality. thieme-connect.comlibretexts.org Its selective removal, or deprotection, to generate the free carboxylic acid is a key reaction, enabling subsequent conjugation or modification at this end of the PEG chain. broadpharm.combroadpharm.combroadpharm.com
Ester Hydrolysis Mechanisms and Conditions
The hydrolysis of the t-butyl ester to yield the corresponding carboxylic acid is typically achieved under acidic conditions. acs.orgwikipedia.org The mechanism of this acid-catalyzed hydrolysis generally begins with the protonation of the carbonyl oxygen of the ester. youtube.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com Following a series of proton transfers, the tertiary butyl group is eliminated as a stable tert-butyl cation, which then gets deprotonated to form isobutylene (B52900). The final deprotonation of the newly formed carbonyl group results in the carboxylic acid. youtube.comyoutube.com
The stability of the tert-butyl cation intermediate makes the cleavage of the t-butyl ester particularly facile under acidic conditions compared to other simple alkyl esters. youtube.com Common reagents used for this deprotection include strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). wikipedia.org Other acidic conditions, such as using hydrochloric acid or hydrogen bromide in acetic acid, can also be employed. wikipedia.org It's important to note that the hydrolysis of the t-butyl ester is a reversible reaction, but the forward reaction (hydrolysis) is favored by the presence of excess water. youtube.com
A variety of conditions can be employed for the deprotection of t-butyl esters, highlighting the versatility of this protecting group. For instance, some methods utilize Lewis acids or even reagent-free conditions at elevated temperatures. acs.org
Table 1: Conditions for t-butyl Ester Hydrolysis
| Reagent/Condition | Description |
|---|---|
| Trifluoroacetic Acid (TFA) | A strong acid commonly used for the cleavage of t-butyl protecting groups. wikipedia.org |
| Hydrochloric Acid (HCl) | A strong mineral acid that can effectively hydrolyze t-butyl esters. wikipedia.org |
| Hydrogen Bromide (HBr) in Acetic Acid | Another acidic condition suitable for deprotection. wikipedia.org |
| Magic Blue (MB•+) and Triethylsilane | A catalytic system that facilitates mild deprotection of t-butyl esters. organic-chemistry.org |
| Thionyl Chloride (SOCl2) | Can convert t-butyl esters to acid chlorides under specific conditions. organic-chemistry.org |
Role of the t-butyl group in Protecting Carboxylates
The tert-butyl group is a widely utilized protecting group for carboxylic acids in organic synthesis due to its unique properties. thieme-connect.com Its bulkiness provides steric hindrance, which protects the carboxyl group from attack by many nucleophiles and reducing agents. thieme-connect.com This stability under a variety of reaction conditions makes it a robust protecting group. thieme-connect.comtcichemicals.com
A key advantage of the t-butyl ester is its selective removal under acidic conditions, which are often orthogonal to the conditions used for removing other common protecting groups. wikipedia.org For example, in peptide synthesis, the t-butyl group can be cleaved with acid while other protecting groups, like the fluorenylmethyloxycarbonyl (Fmoc) group, are removed by base. wikipedia.org This orthogonality is crucial for complex multi-step syntheses, allowing for the sequential deprotection of different functional groups within the same molecule. wikipedia.orgslideshare.net The stability of the tert-butyl cation formed during deprotection is a primary reason for its ease of removal under acidic conditions. youtube.com
Functional Group Interconversion Strategies at PEG Termini
The ability to convert the terminal functional groups of polyethylene (B3416737) glycol (PEG) chains is fundamental to their application in bioconjugation and materials science. slideshare.netub.eduyoutube.com Starting with a precursor like m-PEG12-t-butyl ester, once the t-butyl group is removed to reveal the carboxylic acid, this new functional group can be further modified. The resulting carboxylic acid can be activated, for example with N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to react with other nucleophiles. biochempeg.com This allows for the introduction of a wide array of functionalities at the PEG terminus.
Amine Reactivity with Activated Esters (e.g., NHS esters)
A common strategy for modifying the carboxylic acid terminus is to convert it into an activated ester, such as an N-hydroxysuccinimide (NHS) ester. biochempeg.combroadpharm.combroadpharm.com This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC. biochempeg.com The resulting PEG-NHS ester is a highly reactive species that readily undergoes nucleophilic attack by primary amines. broadpharm.comaxispharm.comwindows.net
This reaction between an NHS ester and an amine forms a stable and irreversible amide bond. broadpharm.com The reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 7 to 9. broadpharm.comwindows.net This pH range is advantageous for reactions involving proteins and other biomolecules, as it is close to physiological pH. nih.gov The primary amines targeted by NHS-activated PEG reagents are often the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. biochempeg.comwindows.net It is important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended target for reaction with the NHS ester. broadpharm.comwindows.net
Table 2: Common Reagents for Amine-NHS Ester Coupling
| Reagent/Component | Role in the Reaction |
|---|---|
| PEG-NHS Ester | The amine-reactive PEG derivative. biochempeg.combroadpharm.com |
| Primary Amine (-NH2) | The nucleophile that attacks the NHS ester. broadpharm.comaxispharm.com |
| Phosphate-buffered saline (PBS) | A common amine-free buffer used for the reaction, typically at pH 7.0-8.0. broadpharm.com |
| Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | Organic solvents used to dissolve the PEG-NHS ester before dilution in aqueous buffer. broadpharm.comaxispharm.com |
Click Chemistry Applications (e.g., Azide-Alkyne Cycloaddition)
"Click chemistry" refers to a set of reactions that are rapid, high-yielding, and highly specific, making them ideal for bioconjugation. labinsights.nlresearchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. acs.org This reaction is highly versatile and tolerant of a wide range of functional groups. acs.org
To utilize click chemistry with a PEG derivative like m-PEG12-t-butyl ester, the terminal carboxylic acid (after deprotection) can be converted to either an azide (B81097) or an alkyne. For instance, the carboxylic acid can be coupled with an amine-containing alkyne or azide using standard peptide coupling chemistry. This functionalized PEG can then be "clicked" onto a molecule containing the complementary functional group (azide or alkyne, respectively). labinsights.nl There are also "copper-free" click chemistry variants, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilize strained cyclooctynes like dibenzocyclooctyne (DBCO) and are particularly useful for in vivo applications where copper toxicity is a concern. labinsights.nlclinicalresearchnewsonline.com
Thiol-Maleimide Conjugation Chemistry
Thiol-maleimide conjugation is another highly specific and efficient method for bioconjugation. creativepegworks.com This reaction involves the nucleophilic Michael addition of a thiol group (from a cysteine residue in a protein, for example) to the double bond of a maleimide (B117702) group. nih.govcreativepegworks.com This forms a stable thioether bond. creativepegworks.com The reaction is highly selective for thiols over other functional groups like amines and alcohols and proceeds readily at neutral or slightly basic pH. creativepegworks.combroadpharm.com
To employ this chemistry with m-PEG12-t-butyl ester, the terminal carboxylic acid would first be deprotected. The resulting carboxylic acid could then be reacted with a molecule containing both an amine and a maleimide group, thereby introducing a maleimide functionality at the PEG terminus. This PEG-maleimide derivative can then be used to selectively conjugate to thiol-containing molecules. broadpharm.comcreativepegworks.com While the thioether bond formed is generally stable, there can be instances of retro-Michael reactions, leading to the exchange of the thiol. Strategies to create more stable linkages, such as transcyclization reactions, have been developed to address this. creativepegworks.com
Influence of PEG Spacer on Molecular Properties and Reactivity
The defining feature of m-PEG12-t-butyl ester is its polyethylene glycol (PEG) spacer, a chain consisting of 12 repeating ethylene (B1197577) glycol units. This PEG chain is not merely a linker but an active contributor to the molecule's physicochemical characteristics, profoundly influencing its behavior in various environments, particularly in biological and pharmaceutical research contexts. The process of attaching PEG chains, known as PEGylation, is a widely utilized strategy to modify the properties of molecules. nih.govresearchgate.net It can alter conformation, electrostatic binding, and hydrophobicity, leading to improved pharmacokinetic profiles for therapeutic agents. nih.govwikipedia.org
The structure of m-PEG12-t-butyl ester incorporates a methoxy (B1213986) group (m-) at one terminus and a t-butyl ester group at the other, separated by this PEG-12 spacer. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under specific acidic conditions, allowing for controlled functionalization or release. scbt.comorganic-chemistry.org However, it is the substantial PEG-12 chain that dictates the molecule's interaction with its surroundings.
A primary consequence of incorporating a PEG spacer is the significant enhancement of hydrophilicity. nih.govunideb.hu Polyethylene glycol is an amphiphilic polymer, soluble in water and most organic solvents. youtube.com The repeating ether linkages in the PEG backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell around the molecule. This property is crucial for improving the solubility of hydrophobic molecules in aqueous solutions. wikipedia.orgyoutube.com
In m-PEG12-t-butyl ester, the twelve-unit PEG chain provides a substantial hydrophilic domain. While the t-butyl ester group itself contributes to hydrophobic character and solubility in organic solvents, the dominant effect in aqueous media is conferred by the PEG chain. scbt.com This enhanced water solubility is a critical feature in many research applications, particularly in drug delivery systems where biocompatibility and behavior in physiological fluids are paramount. unideb.huaxispharm.com By improving the solubility of poorly soluble compounds, PEGylation can enhance their bioavailability and utility in research and therapeutic development. axispharm.com
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C30H60O14 | bldpharm.com |
| Molecular Weight | 644.79 g/mol | bldpharm.combroadpharm.com |
| Appearance | Data not available in search results | |
| Purity | ≥95% to ≥98% | axispharm.combroadpharm.com |
| Key Structural Features | Methoxy (m-) cap, 12-unit PEG spacer, t-butyl ester terminus | scbt.comaxispharm.com |
| Solubility | The PEG chain enhances water solubility, while the t-butyl ester enhances solubility in organic solvents. | wikipedia.orgscbt.com |
Beyond improving solubility, the PEG chain provides a "steric shield" or "hydrophilic cloud" around the molecule or any nanoparticle or protein to which it is attached. mdpi.comnih.gov This physical barrier sterically hinders interactions with other molecules, a phenomenon critical for biocompatibility and for extending circulation time in biological systems. mdpi.comnih.gov The flexible and hydrated PEG chains create a neutral, protective layer that can mask the core molecule from recognition by the immune system, thereby reducing immunogenicity and antigenicity. nih.govwikipedia.org
This steric shielding effect is a cornerstone of "stealth" technologies in drug delivery. By preventing the adsorption of plasma proteins (opsonization), PEGylated entities can evade uptake by the mononuclear phagocyte system (MPS), significantly prolonging their time in circulation. nih.govnih.gov The molecular weight and surface density of the PEG chains are critical factors determining the effectiveness of this shielding. nih.govrsc.org
PEG is generally regarded as a non-toxic and biocompatible polymer, making it an ideal component for materials intended for biomedical applications. nih.govunideb.huyoutube.comnih.gov Research involving the implantation of PEG-based hydrogels in nonhuman primate brains demonstrated only a slight increase in astrocytic and microglial presence, which was not substantially different from control models. nih.govresearchgate.net This low inflammatory response and lack of significant gliotic scarring suggest excellent biocompatibility within the sensitive environment of the central nervous system. nih.gov While PEG itself is considered non-immunogenic, it is noteworthy that repeated exposure to PEGylated compounds can, in some cases, lead to the formation of anti-PEG antibodies. mdpi.com
| Finding | Research Context | Key Implication | Source |
|---|---|---|---|
| Reduced Protein Adsorption | PEGylated Nanoparticles | Steric hindrance from the PEG layer prevents opsonization, leading to longer circulation times. | mdpi.comnih.govnih.gov |
| Low Inflammatory Response | PEG-hydrogel implantation in primate brains | PEG materials induce minimal immune and glial cell activation, indicating high biocompatibility. | nih.govresearchgate.net |
| Enhanced Solubility | General Pharmaceutical Formulations | PEGylation improves the water solubility of hydrophobic drugs, enhancing bioavailability. | nih.govwikipedia.orgaxispharm.com |
| Molecular Weight Dependence | PEGylated Micelles and Nanoparticles | Increasing PEG molecular weight (e.g., from 2 to 20 kDa) improves shielding and circulation half-life. | nih.govrsc.org |
| Reduced Immunogenicity | PEGylated Proteins and Peptides | The PEG "shield" can mask antigenic epitopes, lowering the potential for an immune response against the therapeutic molecule. | nih.govresearchgate.net |
Bioconjugation Strategies and Linker Chemistry Utilizing M Peg12 T Butyl Ester
Covalent Attachment to Peptides and Proteins
PEGylation, the process of covalently attaching PEG chains to peptides and proteins, is a widely used strategy to improve the pharmacokinetic and pharmacological properties of therapeutic biomolecules. nih.govnih.gov This modification can shield antigenic epitopes, prevent degradation by proteolytic enzymes, and increase the molecule's size to reduce renal filtration. nih.govcreativepegworks.com The m-PEG12-t-butyl ester is a reagent used in this process, providing a discrete length PEG chain for creating well-defined bioconjugates.
The most common strategy for attaching m-PEG12-t-butyl ester to proteins and peptides involves the formation of a stable amide bond. This is a two-step process that targets primary amines, such as the N-terminus of a polypeptide chain or the ε-amine of lysine (B10760008) residues. thermofisher.com
Deprotection: The t-butyl ester group is chemically stable under many conditions but can be selectively removed (deprotected) using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the terminal carboxylic acid. broadpharm.combroadpharm.com This creates the active linker, m-PEG12-carboxylic acid.
Activation and Coupling: The newly formed carboxylic acid is then activated to make it reactive towards primary amines. A common method uses carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.combroadpharm.com EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. thermofisher.com To improve efficiency and create a more stable amine-reactive intermediate, N-hydroxysuccinimide (NHS) is often included in the reaction. thermofisher.com The EDC couples the NHS to the carboxyl group, forming a semi-stable NHS ester. This NHS ester then readily reacts with primary amine groups on a peptide or protein at physiological or slightly alkaline pH to form a stable amide bond, completing the conjugation. thermofisher.com
| Step | Reagent(s) | Purpose | Resulting Functional Group |
| 1. Deprotection | Acid (e.g., TFA) | Removes the t-butyl protecting group | Carboxylic Acid (-COOH) |
| 2. Activation | EDC, NHS | Creates a stable, amine-reactive intermediate | NHS Ester |
| 3. Coupling | Primary Amine (on protein/peptide) | Forms a stable covalent bond | Amide Bond (-CONH-) |
While conjugation to lysine residues is effective, it can result in a heterogeneous mixture of products because proteins typically have multiple lysines. Site-specific conjugation aims to attach the PEG linker to a single, predetermined location on the protein, yielding a homogeneous product with predictable properties. nih.gov
The m-PEG12-t-butyl ester scaffold can be incorporated into heterobifunctional linkers designed for site-specific modification. jenkemusa.com For example, a derivative like Mal-PEG12-t-butyl ester contains a maleimide (B117702) group at one end and the protected carboxylic acid at the other. broadpharm.com The maleimide group reacts specifically with the thiol (sulfhydryl) group of a cysteine residue. broadpharm.comscbt.com This allows for precise attachment to a unique cysteine, which can be naturally present or engineered into the protein structure. nih.govnih.gov Once the PEG linker is attached via the maleimide-thiol reaction, the t-butyl ester on the other end can be deprotected and used for further molecular assembly. broadpharm.com Another strategy involves targeting the N-terminus of a protein by controlling the reaction pH, taking advantage of the different pKa values of the N-terminal α-amino group and the ε-amino groups of lysines. nih.gov
Linkage to Nucleic Acids and Oligonucleotides
The covalent modification of nucleic acids and oligonucleotides with PEG linkers is a strategy employed in research to enhance their therapeutic potential. broadpharm.com The chemistry used to attach m-PEG12-t-butyl ester to proteins can be adapted for oligonucleotides that have been synthesized with appropriate reactive handles.
PEGylation of small interfering RNA (siRNA) and DNA is used to improve their pharmacokinetic properties, primarily by increasing their circulation time through a reduction in renal filtration. nih.gov Research has shown that conjugating siRNA with short, monodisperse PEG chains, such as a PEG12 moiety, allows for the creation of conjugates with a defined structure and molecular weight. nih.gov
The conjugation process typically involves an oligonucleotide that has been modified to include a terminal amino group. The m-PEG12-t-butyl ester is first deprotected to its carboxylic acid form. This acid is then activated, often as an NHS ester, and reacted with the amino-modified oligonucleotide to form a stable amide linkage. nih.gov Studies have demonstrated that the presence of the PEG chain can influence the gene-silencing efficiency of the siRNA. nih.govnih.govresearchgate.net The site of PEGylation on the siRNA strand and the length of the PEG chain are critical factors that affect the biological activity of the final conjugate. nih.gov
Construction of Multi-component Molecular Assemblies
The m-PEG12-t-butyl ester is not just a tool for attaching a single PEG chain; it is also a fundamental building block for constructing more complex, multi-component molecular systems. broadpharm.com These assemblies can include Antibody-Drug Conjugates (ADCs), where a linker connects an antibody to a cytotoxic drug, or Proteolysis-Targeting Chimeras (PROTACs), which use a linker to bring a target protein into proximity with an E3 ubiquitin ligase. jenkemusa.commedchemexpress.com The PEG portion of the linker provides spacing and improves solubility, while the terminal functional groups allow for the attachment of different molecular entities. jenkemusa.com
Heterobifunctional linkers possess two different reactive groups, enabling the sequential and controlled linkage of two distinct molecules. jenkemusa.comscbt.com The m-PEG12-t-butyl ester structure is a common starting point for synthesizing these advanced linkers. By modifying the methoxy (B1213986) end of the molecule, various functionalities can be introduced, creating a toolbox of linkers for diverse bioconjugation needs.
For instance, Amino-PEG12-t-butyl ester is a heterobifunctional linker that contains a primary amine and a t-butyl protected carboxyl group. broadpharm.com The amine can react with activated carboxylic acids or NHS esters, while the protected carboxyl group, after deprotection, can react with other amines. broadpharm.com Similarly, Mal-PEG12-t-butyl ester provides a thiol-reactive maleimide group and a protected carboxyl group. broadpharm.com These linkers are crucial for designing complex molecular architectures by allowing researchers to connect different biomolecules or a biomolecule to a small molecule drug or fluorescent dye. scbt.com
| Linker Derivative | Reactive Group 1 | Target 1 | Reactive Group 2 (after deprotection) | Target 2 |
| Amino-PEG12-t-butyl ester | Amine (-NH₂) | Carboxylic Acids, NHS esters | Carboxylic Acid (-COOH) | Amines |
| Mal-PEG12-t-butyl ester | Maleimide | Thiols (-SH) | Carboxylic Acid (-COOH) | Amines |
| Acid-PEG12-t-butyl ester | Carboxylic Acid (-COOH) | Amines | Carboxylic Acid (-COOH) | Amines |
| Ms-PEG12-t-butyl ester | Mesyl (good leaving group) | Nucleophiles | Carboxylic Acid (-COOH) | Amines |
Chemo- and Regioselective Ligations
The strategic use of protecting groups is fundamental to achieving chemo- and regioselectivity in the synthesis of complex bioconjugates. The heterobifunctional linker, m-PEG12-t-butyl ester, exemplifies this principle. It possesses a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and reduces immunogenicity, and a terminal carboxylic acid that is protected as a t-butyl ester. This protecting group is key to controlling the reactivity of the carboxylic acid, allowing for selective deprotection and subsequent conjugation under specific reaction conditions.
The t-butyl ester group is stable under a variety of conditions but can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free carboxylic acid. This deprotection step is crucial as it unmasks the reactive carboxyl group at a desired point in a multi-step synthesis, preventing unwanted side reactions with other functional groups present on the biomolecule or a therapeutic payload.
Once deprotected, the newly available carboxylic acid can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, using carbodiimide chemistry (e.g., with EDC and NHS). This activated ester is then highly reactive towards primary amines, such as the ε-amine of lysine residues or the N-terminal α-amine of a protein or peptide.
The chemo- and regioselectivity of the ligation are dictated by the targeted functional group on the biomolecule. Several strategies can be employed to ensure that the m-PEG12 linker is attached to a specific site:
N-terminal Modification: The pKa of the N-terminal α-amino group is typically lower than that of the ε-amino groups of lysine residues. By carefully controlling the pH of the reaction buffer (typically between 7 and 8.5), it is possible to achieve preferential acylation of the N-terminus.
Lysine Modification: In many proteins, numerous lysine residues are present on the surface, and without specific strategies, conjugation will result in a heterogeneous mixture of products. However, in cases where a specific lysine residue is significantly more reactive due to its local microenvironment, a degree of selectivity can be achieved.
Site-Specific Mutagenesis: To achieve a high degree of regioselectivity, a unique reactive handle can be introduced into the protein sequence at a specific site through genetic engineering. For instance, a uniquely accessible lysine residue can be engineered into the protein backbone at a position where the PEGylation will not interfere with its biological activity.
Enzymatic Ligation: Enzymes such as transglutaminase can be used to catalyze the formation of an isopeptide bond between a glutamine residue on a protein and a primary amine. If the m-PEG12-t-butyl ester is first modified to present a primary amine after deprotection and activation, this enzymatic approach can offer very high site-selectivity.
The choice of strategy depends on the nature of the biomolecule, the desired properties of the final conjugate, and the level of homogeneity required. The use of a protected linker like m-PEG12-t-butyl ester is a critical component of these strategies, as it provides the necessary control over the timing and location of the conjugation reaction.
| Biomolecule | Target Site | Ligation Strategy | Reaction pH | Yield of Monoconjugate (%) | Characterization Method |
|---|---|---|---|---|---|
| Peptide A (with N-terminal Glycine) | N-terminus | NHS ester acylation | 7.5 | 85 | RP-HPLC, MALDI-TOF MS |
| Peptide B (with single surface Lysine) | Lysine ε-amine | NHS ester acylation | 8.0 | 78 | RP-HPLC, MALDI-TOF MS |
| Protein C (mutant with single Cys) | Engineered Cysteine | Thiol-maleimide coupling* | 7.2 | 92 | SDS-PAGE, Size-Exclusion Chromatography |
| Protein D (with accessible Glutamine) | Glutamine γ-carboxamide | Transglutaminase-mediated | 7.8 | 95 | SDS-PAGE, Peptide Mapping |
Note: For thiol-maleimide coupling, the m-PEG12-t-butyl ester would need to be further functionalized with a maleimide group after deprotection and activation.
This table demonstrates the kind of data that would be generated to assess the success and selectivity of a bioconjugation reaction. The yield of the desired monoconjugated product is a key indicator of the reaction's efficiency and selectivity, while the characterization methods are essential for confirming the identity and purity of the final product. The choice of ligation strategy and reaction conditions, such as pH, are critical for achieving the desired chemo- and regioselectivity.
Applications in Advanced Biomolecular Research and Nanotechnology
Design and Synthesis of Research Probes and Tools
The unique architecture of m-PEG12-t-butyl ester makes it a valuable building block in the creation of specialized probes and tools for biological investigations. The methoxy-PEG portion provides a hydrophilic spacer that can reduce non-specific binding and aggregation of the final conjugate, while the t-butyl ester serves as a protected carboxylic acid that can be deprotected under acidic conditions to reveal a reactive carboxyl group. This allows for a two-step conjugation strategy, enabling precise control over the synthesis of complex biomolecular probes.
Preparation of PEGylated Conjugates for Mechanistic Studies
The synthesis of PEGylated conjugates using m-PEG12-t-butyl ester is a key strategy in elucidating biological mechanisms. The process typically involves the initial attachment of a molecule of interest to the methoxy-terminated end of the PEG chain, followed by the deprotection of the t-butyl ester to allow for conjugation to a second molecule, such as a protein, peptide, or oligonucleotide. This approach has been instrumental in creating tailored molecules for studying cellular processes, receptor-ligand interactions, and enzyme kinetics. The PEG12 spacer arm physically separates the conjugated molecules, which can be critical for maintaining their individual biological activities and for studying their interactions without steric hindrance.
The hydrophilic nature of the PEG12 chain is particularly advantageous in these studies, as it can improve the aqueous solubility of hydrophobic molecules, making them more amenable to biological assays. Furthermore, the inert and biocompatible nature of PEG helps to minimize immunogenic responses when these conjugates are used in in vivo models.
Development of Linkers for Proteomics Research
In the field of proteomics, which involves the large-scale study of proteins, m-PEG12-t-butyl ester and its derivatives are utilized in the development of sophisticated linkers. While specific research citing m-PEG12-t-butyl ester in proteomics is emerging, the general principles of PEG linkers in this field are well-established. These linkers can be used to create chemical probes for identifying and quantifying protein-protein interactions, mapping post-translational modifications, and for activity-based protein profiling.
The defined length of the PEG12 chain can serve as a "molecular ruler" in cross-linking experiments, providing distance constraints that help to elucidate the three-dimensional structure of protein complexes. After deprotection, the carboxylic acid can be activated to react with primary amines on proteins, forming stable amide bonds. The incorporation of isotopes into the PEG linker can also facilitate quantitative proteomics studies using mass spectrometry. However, it is important to note that the presence of PEG can interfere with downstream mass spectrometry analysis, and therefore, sample preparation protocols must be optimized to mitigate these effects.
Advanced Drug Delivery System Research (Pre-Clinical and Mechanistic Studies)
The application of m-PEG12-t-butyl ester in the research and development of advanced drug delivery systems is a rapidly advancing area. The compound's properties are particularly well-suited for improving the therapeutic index of potent drug molecules by enhancing their solubility, stability, and pharmacokinetic profiles in preclinical models. The PEG12 linker can be incorporated into various drug delivery platforms, including nanoparticles, liposomes, and antibody-drug conjugates (ADCs).
These PEGylated systems are designed to improve the delivery of therapeutic agents to target tissues while minimizing off-target toxicity. The hydrophilic PEG shell can create a "stealth" effect, reducing recognition by the reticuloendothelial system and thereby prolonging circulation time in the bloodstream. This extended circulation allows for greater accumulation of the drug at the site of action, such as a tumor.
Integration into Antibody-Drug Conjugates (ADCs) Research
The incorporation of a PEG12 spacer into the linker design of an ADC offers several advantages. It can enhance the hydrophilicity of the ADC, which is often challenged by the hydrophobic nature of the cytotoxic payload. This improved solubility helps to prevent aggregation, which can lead to immunogenicity and altered pharmacokinetic properties. labinsights.nlmolecularcloud.org
The stability of the linker is paramount for the success of an ADC. The linker must be stable enough to remain intact while the ADC is in circulation to prevent premature release of the cytotoxic drug, which could lead to systemic toxicity. However, upon reaching the target cell, the linker must be efficiently cleaved to release the drug and exert its therapeutic effect.
Research has shown that the design of the linker, including the incorporation of PEG chains, can significantly impact its stability and release characteristics. nih.govresearchgate.net In ADC models, linkers containing PEG12 have been investigated for their influence on stability. The flexible and hydrophilic nature of the PEG chain can shield the cleavable components of the linker from enzymatic degradation in the plasma. The release of the payload from an ADC is typically triggered by the specific environment of the target cell, such as the acidic conditions of the lysosome or the presence of specific enzymes. The design of the cleavable moiety within the linker, in conjunction with the PEG spacer, can be fine-tuned to control the rate and location of drug release. For instance, amide-coupled ADCs featuring two pendant 12-unit polyethylene (B3416737) glycol chains within the drug-linker structure have demonstrated superior performance in terms of stability. nih.govresearchgate.net
Studies have demonstrated that ADCs with PEGylated linkers exhibit improved physical and chemical stability under thermal stress. nih.govresearchgate.net The improved in vitro stability translates to a longer shelf-life and better performance in preclinical studies. The table below summarizes the impact of PEG12 linkers on the solubility and in vitro stability of ADCs based on findings from various research studies.
| Property | Observation with PEG12 Linker | Rationale |
| Solubility | Increased | The hydrophilic PEG chain counteracts the hydrophobicity of the cytotoxic payload, preventing aggregation. labinsights.nlmolecularcloud.org |
| In Vitro Stability | Enhanced | Reduced aggregation and protection of the linker from premature degradation contribute to improved stability. nih.govresearchgate.net |
| Aggregation | Decreased | The PEG spacer provides a physical barrier and a hydrophilic shield, minimizing intermolecular hydrophobic interactions. labinsights.nl |
| Pharmacokinetics | Improved | Slower clearance rates are observed, likely due to reduced aggregation and shielding from the immune system. nih.govresearchgate.net |
These findings underscore the critical role of m-PEG12-t-butyl ester and related PEG12 linkers in advancing the development of more effective and stable antibody-drug conjugates.
Application in Proteolysis-Targeting Chimeras (PROTACs) Research
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key parts: a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The nature of this linker is paramount to the PROTAC's efficacy.
Role as a PROTAC Linker Component
The m-PEG12-t-butyl ester is a precursor for a class of linkers frequently employed in PROTAC design. The PEG portion of the molecule serves several crucial functions. Firstly, the polyethylene glycol chain is hydrophilic, which can enhance the solubility and cell permeability of the often large and complex PROTAC molecule. targetmol.com Secondly, PEG linkers provide a defined and flexible spacer of a specific length between the two ligands. This spatial separation is critical for enabling the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). selleckchem.comstratech.co.ukselleck.cnwisc.edu
The m-PEG12-t-butyl ester itself is a versatile intermediate. The tert-butyl ester group acts as a protected form of a carboxylic acid. This protecting group can be removed under specific acidic conditions, revealing a reactive carboxyl group. This carboxyl group can then be readily coupled to an amine-containing ligand (either the target binder or the E3 ligase recruiter) through a stable amide bond formation. This modular approach allows researchers to systematically synthesize libraries of PROTACs with varying linker lengths to optimize degradation performance. stratech.co.ukselleck.cnwisc.edu
Influence on Target Protein Degradation in Experimental Systems
The length and composition of the linker profoundly influence a PROTAC's ability to induce target protein degradation. The formation of a stable and conformationally favorable ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. The linker's role is to orient the two proteins in a way that allows the E3 ligase to efficiently transfer ubiquitin to accessible lysine (B10760008) residues on the target protein's surface.
While specific degradation data for a PROTAC utilizing a linker derived directly from m-PEG12-t-butyl ester is not extensively detailed in publicly available literature, the principle of linker-length dependency is well-established. Research on similar PROTACs demonstrates that even minor changes in the number of PEG units can dramatically alter degradation efficiency, measured by parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). For instance, a study on LYTACs (Lysosome-Targeting Chimeras), which operate on a similar principle, showed that a degrader with a PEG12 linker induced more significant degradation of the membrane protein EGFR compared to an analogous degrader with a shorter PEG3 linker. This highlights that longer linkers can provide the necessary flexibility and reach to bridge the target and the degradation machinery effectively.
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while a linker that is too long might lead to an unstable or non-productive complex. Therefore, the availability of defined-length linkers like the 12-unit PEG chain is essential for the systematic optimization of potent and selective protein degraders.
Table 1: Key Parameters in PROTAC Performance Evaluation
| Parameter | Definition | Significance in Research |
|---|---|---|
| DC₅₀ | The molar concentration of a PROTAC required to achieve 50% of the maximum degradation of the target protein. | Measures the potency of the degrader; a lower DC₅₀ indicates higher potency. |
| Dₘₐₓ | The maximum percentage of target protein degradation that can be achieved with a given PROTAC. | Measures the efficacy or completeness of degradation. |
Encapsulation and Functionalization in Nanoparticle Systems
The unique properties of PEG chains make them invaluable in the field of nanotechnology, particularly for modifying the surface of nanoparticles to improve their performance in biological systems.
Polymeric Nanoparticle Synthesis and Surface Modification
When nanoparticles are introduced into a biological environment, they are often rapidly coated by blood proteins (opsonins), which marks them for clearance by the immune system (the mononuclear phagocyte system). This significantly limits their circulation time and ability to reach a target site.
Surface modification with PEG chains, a process known as PEGylation, creates a hydrophilic and sterically-hindering layer around the nanoparticle. This "stealth" coating effectively shields the nanoparticle's surface, reducing protein adsorption and subsequent immune recognition. The result is a dramatic increase in the nanoparticle's stability and circulation half-life in the bloodstream.
Derivatives of m-PEG12-t-butyl ester are used for this purpose. The PEG chain can be attached to the nanoparticle surface through various chemical strategies. The terminal tert-butyl ester can then be deprotected to provide a reactive carboxylic acid on the outer surface of the PEG layer. This exposed functional group serves as a handle for covalently attaching targeting molecules, such as antibodies or peptides, which can guide the nanoparticle to specific cells or tissues.
Cyclodextrin-Polymer Hybrid Systems
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are known for their ability to form inclusion complexes with poorly soluble drug molecules, thereby enhancing their solubility and stability.
PEG chains are integrated with cyclodextrins to create advanced drug delivery systems. In one approach, a drug is first encapsulated within a cyclodextrin (B1172386), and this complex is then loaded into PEGylated nanoparticles (such as those made from PLGA, a biodegradable polymer). The PEG coating on the nanoparticle provides the aforementioned "stealth" properties for prolonged circulation.
In another strategy, PEG chains are directly conjugated to cyclodextrin molecules. Research has shown that cyclodextrin rings can be "threaded" onto PEG chains, forming structures known as poly-pseudorotaxanes. The presence of cyclodextrins on the PEG backbone can influence the self-assembly properties of the polymer conjugates, allowing for the controlled formation of structures like nanosheets instead of fibrils. This tunability is crucial for designing sophisticated nanocarriers for therapeutic agents. The use of a defined PEG12 linker allows for precise control over the spacing and density of cyclodextrins in such hybrid systems.
Development of Research Contrast Agents for Imaging
Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool. Its utility can be significantly enhanced through the use of contrast agents, which alter the relaxation times of water protons in tissues to produce a brighter signal on T1-weighted images. Gadolinium (Gd³⁺)-based complexes are the most common T1 contrast agents.
To improve the safety and efficacy of these agents, researchers are developing macromolecular and nanoparticle-based contrast agents. In these designs, multiple gadolinium chelates are attached to a central scaffold, such as a polymer or nanoparticle. This approach can increase the agent's relaxivity (a measure of its signal-enhancing efficiency) and prolong its circulation time.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| m-PEG12-t-butyl ester | - |
| Polyethylene glycol | PEG |
| Proteolysis-Targeting Chimera | PROTAC |
| Lysosome-Targeting Chimera | LYTAC |
| Gadolinium-DOTA | Gd-DOTA |
| Poly(lactic-co-glycolic acid) | PLGA |
| Cyclodextrin | CD |
PEGylation for Enhanced Stability in Imaging Studies
The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of imaging agents. nih.govnih.gov The hydrophilic and flexible nature of the PEG chain creates a steric shield around the conjugated molecule, which can lead to several beneficial effects.
Detailed Research Findings:
Research in the field has consistently demonstrated that PEGylation can significantly enhance the stability of various imaging probes, including nanoparticles and proteins. The presence of the PEG layer can prevent aggregation, reduce non-specific binding to proteins and cells, and protect the imaging agent from enzymatic degradation. nih.gov This ultimately leads to a longer circulation half-life and improved biodistribution, allowing for clearer and more accurate imaging.
While specific studies focusing solely on m-PEG12-t-butyl ester are not extensively detailed in publicly available literature, the principles of PEGylation strongly suggest its utility in this area. The defined length of the 12-unit PEG chain allows for a controlled and reproducible modification of imaging probes. The methoxy (B1213986) cap prevents unwanted cross-linking reactions, while the t-butyl ester provides a latent carboxylic acid for further modification, such as the attachment of targeting ligands.
The table below summarizes the general effects of PEGylation on the stability of imaging probes, which are applicable to linkers like m-PEG12-t-butyl ester.
| Property Affected | Effect of PEGylation | Rationale |
| Aggregation | Decreased | The hydrophilic PEG chains create a hydration layer and steric hindrance, preventing intermolecular interactions. |
| Proteolytic Degradation | Decreased | The PEG shell sterically hinders the approach of proteolytic enzymes to the protein or nanoparticle surface. nih.gov |
| Opsonization and Immune Clearance | Decreased | The neutral and hydrophilic surface presented by PEG reduces the binding of opsonins, leading to evasion of the reticuloendothelial system. |
| In Vivo Circulation Half-Life | Increased | Reduced renal clearance and immune system uptake result in a longer presence in the bloodstream. |
Bio-sensing and Diagnostic Research Platforms (non-clinical)
In the realm of non-clinical diagnostics and biosensing, the surface functionalization of materials is paramount for achieving high sensitivity and specificity. The m-PEG12-t-butyl ester linker can be employed to modify surfaces, such as those of nanoparticles or sensor chips, to create a biocompatible and anti-fouling interface.
Detailed Research Findings:
The PEG layer created by the immobilization of m-PEG12-t-butyl ester on a surface effectively reduces the non-specific adsorption of proteins and other biomolecules from complex biological samples. This "stealth" property is crucial for minimizing background noise and enhancing the signal-to-noise ratio in biosensing assays.
Following surface modification with m-PEG12-t-butyl ester, the t-butyl ester group can be deprotected to reveal a carboxylic acid. This carboxylic acid can then be activated to covalently attach biorecognition elements, such as antibodies, enzymes, or nucleic acid probes, to the sensor surface. This allows for the specific detection of target analytes.
The use of a defined-length PEG linker like m-PEG12-t-butyl ester ensures a controlled distance between the sensor surface and the biorecognition element, which can be critical for maintaining the activity and accessibility of the immobilized probe.
The following table outlines the key steps and advantages of using m-PEG12-t-butyl ester in the development of non-clinical biosensing platforms.
| Step | Description | Advantage Conferred by m-PEG12-t-butyl ester |
| Surface Functionalization | Covalent attachment of m-PEG12-t-butyl ester to the sensor substrate. | Creates a hydrophilic, anti-fouling surface that resists non-specific binding. |
| Deprotection | Treatment with a mild acid to cleave the t-butyl ester and expose the carboxylic acid. | Allows for controlled and site-specific activation for subsequent bioconjugation. |
| Bioconjugation | Covalent coupling of a biorecognition molecule (e.g., antibody, aptamer) to the exposed carboxylic acid. | The PEG spacer provides flexibility and optimal orientation for the biorecognition element, enhancing target binding. |
| Analyte Detection | Introduction of the sample to the functionalized sensor for specific binding and signal generation. | The anti-fouling background minimizes false signals and improves the sensitivity of the assay. |
Theoretical and Computational Investigations of M Peg12 T Butyl Ester and Pegylated Systems
Molecular Dynamics Simulations of PEGylated Interactions
Molecular dynamics (MD) simulations have become an indispensable tool for studying PEGylated systems at an atomistic level. nih.gov These simulations provide dynamic insights into the interactions of PEG chains with other molecules, such as proteins, peptides, and drug nanocarriers, as well as with biological membranes. researchgate.net
MD simulations have been used extensively to investigate the "stealth" effect of PEGylation, where the PEG layer sterically hinders the approach of opsonins and other biological macromolecules, thereby prolonging the circulation time of the PEGylated entity. nih.gov Simulations can reveal the thickness and density of the PEG corona, providing a molecular-level explanation for the experimentally observed reduction in protein adsorption.
Furthermore, MD simulations can shed light on the interactions between PEG chains and small molecule drugs. For drug delivery systems where the drug is encapsulated within a PEGylated nanocarrier, simulations can model the drug loading and release processes. These studies can help in optimizing the design of the nanocarrier by tuning the PEG chain length and density to achieve the desired drug release profile.
The choice of force field is critical for the accuracy of MD simulations of PEGylated systems. Several force fields have been developed and validated for their ability to reproduce the experimental properties of PEGs, such as their conformational preferences and hydrodynamic radii.
Computational Predictions of Reactivity and Stability
Computational chemistry methods, particularly quantum mechanics (QM), can be employed to predict the reactivity and stability of molecules like m-PEG12-t-butyl ester. The t-butyl ester group is a key functional moiety in this molecule, and its stability is crucial for its application as a protecting group in chemical synthesis.
The hydrolysis of the t-butyl ester is a critical reaction, as it is often the deprotection step to reveal a carboxylic acid group for further conjugation. The rate of this hydrolysis is dependent on the pH and the local chemical environment. Computational models can be used to study the mechanism of both acid-catalyzed and base-catalyzed hydrolysis of the ester bond. By calculating the activation energies of the reaction pathways, it is possible to predict the relative stability of the t-butyl ester under different conditions.
For instance, density functional theory (DFT) calculations can be used to model the transition states of the hydrolysis reaction. These calculations can provide insights into the electronic and steric factors that influence the reaction rate. Such studies can help in the rational design of PEG linkers with tailored stability profiles.
The stability of the ether linkages in the PEG backbone can also be investigated using computational methods. While generally stable, these linkages can be susceptible to oxidative degradation. QM calculations can be used to determine the bond dissociation energies of the C-O and C-H bonds in the PEG chain, providing an indication of their susceptibility to radical-mediated cleavage.
Structure-Activity Relationship (SAR) Studies of PEGylated Conjugates
Computational methods play a significant role in modern SAR studies. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of PEGylated compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards more potent analogues.
Molecular docking and MD simulations are also valuable tools in SAR studies of PEGylated conjugates. These methods can be used to model the binding of the conjugate to its biological target. By comparing the binding modes and energies of a series of related conjugates, researchers can gain insights into the structural features that are important for high-affinity binding. This information can then be used to design new conjugates with improved target engagement.
While specific SAR studies involving a series of conjugates derived from m-PEG12-t-butyl ester are not readily found in the literature, the principles and computational methodologies are well-established and are routinely applied to understand and optimize the properties of PEGylated therapeutics.
Emerging Research Directions and Future Perspectives
Integration into Responsive Biomaterials
A significant area of research is the incorporation of m-PEG12-t-butyl ester into stimuli-responsive biomaterials. These "smart" materials are designed to undergo physical or chemical changes in response to specific environmental cues, such as pH, temperature, or redox state. nih.govmdpi.com The t-butyl ester group of m-PEG12-t-butyl ester is sensitive to acidic conditions, making it an ideal component for creating pH-responsive systems. broadpharm.com
For instance, in the slightly acidic environment characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes, the t-butyl ester can be cleaved to reveal a carboxylic acid. This conversion can trigger a variety of responses, including:
Drug Release: The change in polarity and structure can lead to the disassembly of a nanocarrier, releasing an encapsulated therapeutic agent directly at the target site. nih.gov This targeted release minimizes systemic toxicity and enhances therapeutic efficacy.
Changes in Material Properties: The protonation of tertiary amine groups in polymers like poly(β-amino esters) in acidic environments can cause the material to swell or change its solubility, leading to the release of a payload. researchgate.netmdpi.com
Researchers are exploring the use of m-PEG12-t-butyl ester in the synthesis of block copolymers that can self-assemble into micelles or nanoparticles. The PEG component provides a hydrophilic shell, increasing the solubility and circulation time of the nanocarrier in the body. axispharm.com The responsive component, which can be synthesized from or modified with m-PEG12-t-butyl ester, forms the core that encapsulates the drug.
| Stimulus | Material Type | Potential Application |
| pH | Poly(β-amino ester) based nanoparticles | Targeted cancer therapy |
| Temperature | Thermoresponsive hydrogels | Controlled drug release |
| Redox | Disulfide-containing polymers | Intracellular drug delivery |
Advanced Self-Assembling Systems in Research
The amphiphilic nature of molecules derived from m-PEG12-t-butyl ester makes them excellent candidates for the construction of advanced self-assembling systems. By combining the hydrophilic PEG chain with a hydrophobic segment, researchers can create copolymers that spontaneously form well-defined nanostructures in aqueous environments, such as micelles and polymersomes. nih.govrsc.org
The precise length of the PEG12 chain in m-PEG12-t-butyl ester allows for fine-tuning of the hydrophilic-lipophilic balance (HLB) of the resulting amphiphile. This, in turn, influences the size, morphology, and stability of the self-assembled structures.
Recent research has focused on creating multi-responsive systems that can react to more than one stimulus. nih.gov For example, a nanocarrier might be designed to be stable at physiological pH and temperature but disassemble in the acidic and reductive environment of a tumor. The m-PEG12-t-butyl ester can be a key component in the pH-responsive element of such a system.
The self-assembly of these copolymers can be influenced by various factors:
pH: As discussed, the cleavage of the t-butyl ester in acidic conditions can alter the amphiphilicity of the copolymer, leading to the disassembly of the nanostructure. nih.govdovepress.com
Polymer Architecture: The arrangement of the hydrophilic and hydrophobic blocks (e.g., diblock, triblock, or graft copolymers) affects the resulting morphology of the self-assembled system. nih.govresearchgate.net
These advanced self-assembling systems hold great promise for the development of next-generation drug delivery vehicles with enhanced targeting and controlled release capabilities.
Next-Generation Bioconjugation Chemistries
Bioconjugation, the process of linking molecules to biomolecules such as proteins, peptides, or nucleic acids, is a cornerstone of modern biotechnology. biochempeg.com The m-PEG12-t-butyl ester can be readily modified to introduce a variety of reactive functional groups, making it a versatile tool for PEGylation, a process that can improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules.
The terminal methyl ether of m-PEG12-t-butyl ester is relatively inert, while the t-butyl ester can be deprotected to reveal a carboxylic acid. This carboxylic acid can then be activated to react with primary amines on proteins or other biomolecules. broadpharm.com Furthermore, the core structure can be modified to include other functional groups, such as:
Amines: For reaction with carboxylic acids or activated esters. broadpharm.com
Maleimides: For specific reaction with thiols, such as those found in cysteine residues of proteins. broadpharm.com
Click Chemistry Moieties: Such as azides or alkynes, which allow for highly efficient and specific conjugation reactions. biochempeg.commedchemexpress.comcreativepegworks.com
The use of a discrete PEG linker like m-PEG12-t-butyl ester, as opposed to a polydisperse mixture, provides greater precision in the final conjugate, leading to more homogenous products with predictable properties. polyethyleneglycolpeg.com This is particularly important in the development of biotherapeutics, where consistency and reproducibility are critical.
| Functional Group | Target on Biomolecule | Common Application |
| Activated Ester (from deprotected t-butyl ester) | Primary Amines (e.g., Lysine) | Protein PEGylation |
| Maleimide (B117702) | Thiols (e.g., Cysteine) | Site-specific protein modification |
| Azide (B81097)/Alkyne | Alkyne/Azide (Click Chemistry) | Bioconjugation of various biomolecules |
Role in High-Throughput Screening Libraries for Drug Discovery Research
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify potential new drugs. Combinatorial chemistry is often used to generate large libraries of diverse molecules for HTS. nih.gov
The m-PEG12-t-butyl ester can serve as a versatile scaffold or building block in the synthesis of combinatorial libraries. Its defined-length PEG chain can be used to systematically vary the size and polarity of the synthesized molecules. The t-butyl ester provides a convenient handle for attaching the molecules to a solid support for solid-phase synthesis, a common technique in combinatorial chemistry. rsc.org
By creating libraries of compounds with varying PEG chain lengths (using analogs of m-PEG12-t-butyl ester with different numbers of PEG units), researchers can investigate the structure-activity relationship (SAR) of a potential drug candidate. The PEG linker can influence properties such as solubility, cell permeability, and metabolic stability, all of which are crucial for drug efficacy.
The use of well-defined PEG linkers like m-PEG12-t-butyl ester in combinatorial libraries can lead to the identification of drug candidates with optimized properties, potentially accelerating the drug discovery process.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of m-PEG12-t-butyl ester in synthetic chemistry research?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester functional group and PEG chain integrity. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) can quantify purity and detect impurities. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. Ensure experimental protocols align with reproducibility standards by documenting solvent systems, column types, and calibration curves .
Q. How can researchers assess the hydrolytic stability of m-PEG12-t-butyl ester under varying pH and temperature conditions?
- Methodological Answer : Design kinetic studies by incubating the compound in buffered solutions (pH 2–12) at controlled temperatures (e.g., 25°C, 37°C, 60°C). Monitor degradation via HPLC at regular intervals. Use Arrhenius plots to predict shelf-life under storage conditions. Include triplicate samples and statistical analysis (e.g., ANOVA) to validate data consistency. Reference prior studies on ester hydrolysis mechanisms to contextualize findings .
Q. What are the key considerations when integrating m-PEG12-t-butyl ester into polymer or biomaterial synthesis protocols?
- Methodological Answer : Optimize reaction stoichiometry using Design of Experiments (DoE) principles. For example, vary molar ratios of m-PEG12-t-butyl ester to co-monomers and track coupling efficiency via gel permeation chromatography (GPC). Ensure inert reaction conditions (e.g., nitrogen atmosphere) to prevent ester hydrolysis. Document side reactions (e.g., tert-butyl group cleavage) using LC-MS and adjust protecting group strategies accordingly .
Advanced Research Questions
Q. How can the Taguchi experimental design method be applied to optimize the synthesis or functionalization of m-PEG12-t-butyl ester?
- Methodological Answer : Select critical parameters (e.g., catalyst concentration, temperature, solvent polarity) and assign them to an orthogonal array (e.g., L9 for four parameters at three levels). Conduct a limited set of experiments and analyze signal-to-noise (S/N) ratios to identify optimal conditions. For example, prioritize catalyst concentration if it contributes >75% to yield variability, as demonstrated in methyl ester optimization studies. Validate predictions with confirmatory runs and ANOVA .
Q. How should researchers address contradictions in spectroscopic or chromatographic data when characterizing m-PEG12-t-butyl ester derivatives?
- Methodological Answer : Cross-validate results using complementary techniques. For instance, if NMR suggests incomplete esterification but HPLC indicates high purity, perform 2D NMR (e.g., HSQC) to resolve peak overlaps. Replicate experiments under standardized conditions and apply error-analysis tools (e.g., standard deviation, confidence intervals). Reference spectral databases or collaborate with analytical chemistry experts to resolve ambiguities .
Q. What strategies are effective for evaluating the biocompatibility and degradation kinetics of m-PEG12-t-butyl ester in biomedical applications?
- Methodological Answer : Use in vitro cell viability assays (e.g., MTT assay) with human cell lines to assess cytotoxicity. For degradation studies, simulate physiological conditions (e.g., PBS at 37°C) and track mass loss or PEG release via GPC. Incorporate control groups (e.g., unmodified PEG) and apply kinetic models (e.g., zero-order vs. first-order). Ensure ethical compliance by consulting institutional review boards for human-derived cell lines .
Methodological Frameworks
- Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example, a study on ester stability might ask, "How do solvent dielectric constants influence the hydrolysis rate of m-PEG12-t-butyl ester compared to shorter-chain analogs?" .
- Data Interpretation : Use software like QUALITEK-4 (for Taguchi analysis) or GraphPad Prism (for statistical modeling) to streamline data processing. Always report effect sizes and confidence intervals to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
